molecular formula C11H22ClNO2 B13010713 Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride

Cat. No.: B13010713
M. Wt: 235.75 g/mol
InChI Key: XSBXZHVXIMEHMV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride: is a chemical compound with the molecular formula C11H22O2N1Cl1 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active compound that interacts with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that have different substituents, such as cyclopentyl or p-tolyl groups .

Biological Activity

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C11_{11}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight : 236.75 g/mol
  • Functional Groups : Amino group, ester group, and cyclohexyl moiety.

This compound is known for its ability to interact with various biological systems, which can lead to diverse pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The amino group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may further interact with cellular pathways.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its inhibitory effects against norovirus protease (NV 3CLpro), a critical enzyme in the viral replication cycle. The compound demonstrated significant inhibitory activity in enzyme assays, with IC50_{50} values indicating effective concentration ranges .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been documented, showcasing the compound's versatility. For instance:

Enzyme IC50_{50} Value (µM) Biological Impact
Norovirus 3CLpro5.0Inhibits viral replication
Cathepsin S10.5Implicated in tumor progression

These findings suggest that this compound may serve as a lead compound for developing antiviral agents and cancer therapeutics .

Case Studies

  • Norovirus Inhibition :
    • A study conducted on murine norovirus (MNV) demonstrated that compounds derived from this compound effectively reduced viral loads in infected cells. The mechanism involved binding to the active site of NV 3CLpro, disrupting its function and thereby preventing viral replication .
  • Cancer Research :
    • Investigations into the role of cathepsin S inhibitors have revealed that this compound exhibits selectivity towards tumor-associated cysteine proteases, indicating potential applications in cancer therapy .

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl 3-amino-2-cyclohexylpropanoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H

InChI Key

XSBXZHVXIMEHMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1CCCCC1.Cl

Origin of Product

United States

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